molecular formula C20H23N3O6 B12026182 N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 349609-22-9

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12026182
CAS No.: 349609-22-9
M. Wt: 401.4 g/mol
InChI Key: FTLXLQUAPCCWOI-SSDVNMTOSA-N
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Description

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. The reaction is usually carried out in ethanol under reflux conditions . The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its dual functionality as both a hydrazone and an amide. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

349609-22-9

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H23N3O6/c1-26-15-7-5-13(9-17(15)28-3)11-22-23-19(24)12-21-20(25)14-6-8-16(27-2)18(10-14)29-4/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+

InChI Key

FTLXLQUAPCCWOI-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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